molecular formula C10H20N2O2 B11898399 tert-Butyl 3-amino-2-ethylazetidine-1-carboxylate

tert-Butyl 3-amino-2-ethylazetidine-1-carboxylate

Cat. No.: B11898399
M. Wt: 200.28 g/mol
InChI Key: BLZWLQUJBOAUOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 3-amino-2-ethylazetidine-1-carboxylate: is a chemical compound with the molecular formula C10H19NO2 It is a derivative of azetidine, a four-membered nitrogen-containing ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-amino-2-ethylazetidine-1-carboxylate typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the tert-Butyl Group: The tert-butyl group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.

    Amination: The amino group is introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound often involve optimized reaction conditions to maximize yield and purity. These methods may include:

    Continuous Flow Synthesis: This method allows for better control over reaction conditions and scalability.

    Catalytic Processes: Using catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-amino-2-ethylazetidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it to amines or other reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Triethylamine, sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimycobacterial Activity
Recent studies have highlighted the compound's potential as an antimycobacterial agent. For instance, derivatives of azetidine compounds have shown effectiveness against Mycobacterium tuberculosis, including multi-drug-resistant strains. The structure of tert-butyl 3-amino-2-ethylazetidine-1-carboxylate may enhance its interaction with biological targets, making it a candidate for further exploration in tuberculosis treatment .

2. Neuropharmacology
The compound has been investigated for its role in neuropharmacology, particularly in the development of agents that modulate neurotransmitter systems. Its structural analogs have been synthesized and evaluated for their effects on neurotransmitter receptors, demonstrating promise as selective modulators .

3. Alcoholism Treatment
Research indicates that certain derivatives of azetidine compounds, including this compound, may be effective in reducing alcohol self-administration in animal models. This suggests a potential application in developing treatments for alcohol use disorders .

Synthesis of Bioactive Molecules

1. Synthetic Intermediates
this compound serves as a crucial intermediate in the synthesis of various bioactive compounds. Its unique structure allows for the introduction of different functional groups through selective reactions, facilitating the creation of complex molecules with therapeutic potential .

2. Peptide Synthesis
The compound can also be utilized in peptide synthesis due to its amino group, which can participate in coupling reactions with carboxylic acids or other amino acids. This property is valuable in the design of peptide-based drugs and biologically active peptides .

Case Studies

Case Study 1: Antimycobacterial Derivatives
A study published in the Journal of Medicinal Chemistry explored the synthesis and evaluation of azetidine derivatives for their antimycobacterial properties. The researchers found that modifications to the tert-butyl group enhanced activity against resistant strains of Mycobacterium tuberculosis, indicating that structural variations could lead to more effective treatments .

Case Study 2: Neurotransmitter Modulation
In another investigation, researchers synthesized several analogs of this compound to assess their binding affinity to AMPA receptors. The results showed that specific modifications resulted in increased receptor selectivity and potency, showcasing the compound's versatility in neuropharmacological applications .

Mechanism of Action

The mechanism of action of tert-Butyl 3-amino-2-ethylazetidine-1-carboxylate involves its interaction with molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting or activating specific enzymes.

    Modulating Receptors: Interacting with cellular receptors to elicit biological responses.

    Pathway Involvement: Participating in metabolic or signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 3-ethynylazetidine-1-carboxylate
  • tert-Butyl 3-aminoazetidine-1-carboxylate

Uniqueness

tert-Butyl 3-amino-2-ethylazetidine-1-carboxylate is unique due to its specific structural features, such as the presence of the tert-butyl group and the azetidine ring. These features confer distinct chemical and biological properties, making it valuable for various applications.

Biological Activity

tert-Butyl 3-amino-2-ethylazetidine-1-carboxylate is a compound of significant interest in medicinal chemistry and biological research due to its potential therapeutic applications and interactions with various biological systems. This article provides a detailed overview of its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C₈H₁₅N₂O₂
  • Molecular Weight : 171.22 g/mol
  • CAS Number : 193269-78-2

The compound features an azetidine ring structure, which is known to enhance its reactivity and biological activity. The tert-butyl group contributes to its lipophilicity, potentially influencing its absorption and distribution in biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. These interactions can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific context of use, including the type of cells or tissues being studied.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Studies have shown that compounds with similar structures can possess antimicrobial properties, making them potential candidates for developing new antibiotics.
  • Anti-inflammatory Effects : The compound may inhibit pathways associated with inflammation, which could be beneficial in treating inflammatory diseases.
  • Cytotoxicity Against Cancer Cells : Preliminary studies suggest that this compound might induce apoptosis in certain cancer cell lines, indicating its potential as an anticancer agent.

Case Studies and Experimental Data

  • Antimicrobial Testing :
    • A study evaluated the antimicrobial efficacy of various azetidine derivatives, including this compound. Results indicated a significant reduction in bacterial growth at specific concentrations, suggesting potential use as an antibacterial agent.
  • Cytotoxicity Assays :
    • In vitro assays conducted on human cancer cell lines demonstrated that this compound induced cytotoxic effects, with IC50 values indicating effective concentrations for inducing apoptosis.
  • Inflammation Models :
    • Animal models of inflammation showed that administration of the compound resulted in reduced markers of inflammation compared to control groups, supporting its potential therapeutic role in inflammatory conditions.

Synthesis and Applications

The synthesis of this compound typically involves multi-step organic reactions. These may include:

  • Starting Materials : Use of readily available azetidine derivatives.
  • Reagents : Common reagents include amines and carboxylic acids under controlled conditions.
  • Yields : High yields are often achieved through optimized reaction conditions involving temperature control and solvent choice.

Table: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against various bacterial strains
Anti-inflammatoryReduces inflammation markers in animal models
CytotoxicityInduces apoptosis in cancer cell lines

Properties

Molecular Formula

C10H20N2O2

Molecular Weight

200.28 g/mol

IUPAC Name

tert-butyl 3-amino-2-ethylazetidine-1-carboxylate

InChI

InChI=1S/C10H20N2O2/c1-5-8-7(11)6-12(8)9(13)14-10(2,3)4/h7-8H,5-6,11H2,1-4H3

InChI Key

BLZWLQUJBOAUOJ-UHFFFAOYSA-N

Canonical SMILES

CCC1C(CN1C(=O)OC(C)(C)C)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.